Synthetic Utility: Validated Intermediate in HCV NS5B Inhibitor (Beclabuvir) Synthesis
The primary differentiation of tert-butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate lies in its documented, specific role as a key intermediate in the synthesis of beclabuvir (BMS-791325), a clinical-stage HCV NS5B polymerase inhibitor [1]. While the free carboxylic acid (CAS 494799-76-7) and methyl ester (CAS 494799-19-8) are also described as intermediates for beclabuvir and related analogs, the specific tert-butyl ester is explicitly depicted in synthetic schemes leading to the final drug candidate [2]. This establishes a direct, documented link to a specific advanced pharmaceutical candidate, which is a critical selection criterion for procurement in drug discovery and development.
| Evidence Dimension | Documented Role in Beclabuvir Synthesis |
|---|---|
| Target Compound Data | Explicitly depicted as the 'tert-butyl ester indolobenzazepine' intermediate in synthetic schemes [1]. |
| Comparator Or Baseline | 2-Bromo-3-cyclohexyl-1H-indole-6-carboxylic acid (CAS 494799-76-7) and Methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate (CAS 494799-19-8). Described as intermediates for beclabuvir and 'related analogs' . |
| Quantified Difference | Qualitative difference: The tert-butyl ester is specifically named in the synthetic pathway, while the others are described for use in 'related analogs,' suggesting a more direct or validated route for this specific target. |
| Conditions | Analysis of patent and literature synthetic schemes. |
Why This Matters
For researchers specifically developing beclabuvir or closely related indolobenzazepine scaffolds, this documented precedence reduces synthetic risk and development time.
- [1] Crasto, A. M. (2014, June 19). BMS-791325, Beclabuvir In Phase 2 for Hepatitis C (HCV). New Drug Approvals. Retrieved from https://newdrugapprovals.org/2014/06/19/bms-791325-beclabuvir-in-phase-2-for-hepatitis-c-hcv/ View Source
- [2] Bender, J. A., Ding, M., Gentles, R. G., & Hewawasam, P. (2006). Cyclopropyl fused indolobenzazepine HCV NS5B inhibitors. (World Intellectual Property Organization Patent No. WO2007136982A1). View Source
